N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Reactivity
- Synthesis of Naphthalene Derivatives : Compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can be synthesized through various organic reactions. For instance, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide highlighted unique oxidative condensation processes, yielding complex products through air oxidation and benzoin condensation mechanisms (Mcgill et al., 2005). Such methodologies underscore the versatility of naphthalene derivatives in synthesizing novel organic compounds with potential applications in material science and drug design.
Potential Biological Activities
Anticancer Properties : The synthesis and characterization of naphthalene derivatives have been explored for their anticancer activities. For example, certain 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives showed moderate activity against breast cancer cell lines, demonstrating the potential of naphthalene-based compounds in oncological research (Salahuddin et al., 2014).
Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and evaluated for their anti-Parkinson's activity. Compounds exhibiting potent free radical scavenging activity suggested a promising avenue for the development of new therapeutic agents targeting Parkinson's disease (Gomathy et al., 2012).
Interaction with Biomolecules
- DNA and Protein Interactions : Research into Ni(II) complexes with Schiff base ligands, including naphthalene derivatives, has provided insights into their interactions with DNA and proteins. These complexes demonstrated the ability to bind to DNA via groove and electrostatic interactions and showed reasonable cytotoxicities against various cancer cell lines, highlighting their potential in developing novel chemotherapeutic agents (Yu et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(10-18-16(22)19-9-8-17-15(19)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,20H,8-10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXJOZSSYYALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.